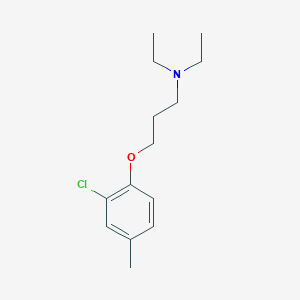
3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine, also known as clofedanol, is a chemical compound that belongs to the class of antihistamines. It was first synthesized in the 1960s and has since been used in various scientific research applications.
Mécanisme D'action
Clofedanol exerts its antihistamine effects by blocking the H1 receptors in the body, thereby preventing the binding of histamine to these receptors. This results in the inhibition of the allergic response, including the symptoms of itching, sneezing, and runny nose. Clofedanol also possesses dopaminergic activity, which may contribute to its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects
Clofedanol has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are involved in the inflammatory response. Clofedanol has also been shown to inhibit the release of histamine from mast cells, which may contribute to its antihistamine effects. In addition, 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine has been shown to increase the levels of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Clofedanol has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other antihistamines. It is also stable and has a long shelf life. However, 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine has some limitations for lab experiments. It has a relatively low potency compared to other antihistamines, which may limit its use in certain experiments. In addition, 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine has been shown to have some sedative effects, which may confound the results of certain experiments.
Orientations Futures
There are several future directions for the study of 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine. One potential area of research is the investigation of its potential use in the treatment of Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for this application. Another area of research is the investigation of the potential use of 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine in combination with other drugs for the treatment of allergic conditions. Finally, the development of more potent derivatives of 3-(2-chloro-4-methylphenoxy)-N,N-diethyl-1-propanamine may lead to the discovery of more effective antihistamines and dopaminergic agents.
Méthodes De Synthèse
Clofedanol can be synthesized through a multistep process involving the condensation of 2-chloro-4-methylphenol and diethylamine, followed by the reaction with 1-chloropropane. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
Clofedanol has been extensively used in scientific research as an antihistamine agent. It has been studied for its potential use in the treatment of various allergic conditions, such as allergic rhinitis, urticaria, and asthma. Clofedanol has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to possess dopaminergic activity.
Propriétés
IUPAC Name |
3-(2-chloro-4-methylphenoxy)-N,N-diethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-4-16(5-2)9-6-10-17-14-8-7-12(3)11-13(14)15/h7-8,11H,4-6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTDHUYGJLVUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=C(C=C(C=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloro-4-methylphenoxy)-N,N-diethylpropan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-[(6-methyl-2-pyridinyl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5156659.png)
![4-chloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B5156666.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5156668.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5156681.png)
![N-(4-ethoxyphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5156693.png)
![3-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B5156698.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5156733.png)
![4-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dipropylaniline](/img/structure/B5156748.png)

![3-[benzyl(methyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5156753.png)
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156756.png)